molecular formula C12H12BrFO3 B8213351 Methyl 2-bromo-4-(cyclopropylmethoxy)-5-fluorobenzoate

Methyl 2-bromo-4-(cyclopropylmethoxy)-5-fluorobenzoate

Cat. No.: B8213351
M. Wt: 303.12 g/mol
InChI Key: NLSGBPDKJDROKV-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4-(cyclopropylmethoxy)-5-fluorobenzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of a bromine atom, a fluorine atom, and a cyclopropylmethoxy group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-bromo-4-(cyclopropylmethoxy)-5-fluorobenzoate typically involves the following steps:

    Fluorination: The addition of a fluorine atom to the benzoate ring.

    Cyclopropylmethoxylation: The attachment of a cyclopropylmethoxy group to the benzoate ring.

    Esterification: The formation of the methyl ester group.

These reactions are usually carried out under controlled conditions using appropriate reagents and catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-4-(cyclopropylmethoxy)-5-fluorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine or fluorine atoms can be replaced by other functional groups.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while hydrolysis can produce the corresponding carboxylic acid.

Scientific Research Applications

Methyl 2-bromo-4-(cyclopropylmethoxy)-5-fluorobenzoate has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-bromo-4-(cyclopropylmethoxy)-5-fluorobenzoate involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and cyclopropylmethoxy groups can influence its reactivity and binding affinity to various enzymes or receptors. Detailed studies on its molecular interactions and effects are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-4-methoxybenzoate
  • Methyl 2-bromo-5-fluorobenzoate
  • Methyl 4-(cyclopropylmethoxy)benzoate

Uniqueness

Methyl 2-bromo-4-(cyclopropylmethoxy)-5-fluorobenzoate is unique due to the combination of bromine, fluorine, and cyclopropylmethoxy groups on the benzoate core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

methyl 2-bromo-4-(cyclopropylmethoxy)-5-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrFO3/c1-16-12(15)8-4-10(14)11(5-9(8)13)17-6-7-2-3-7/h4-5,7H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSGBPDKJDROKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Br)OCC2CC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrFO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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